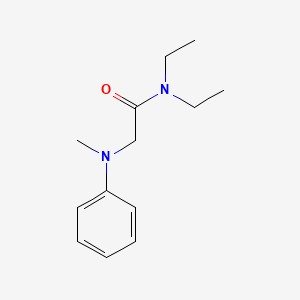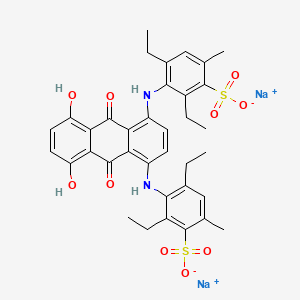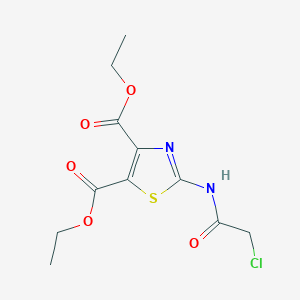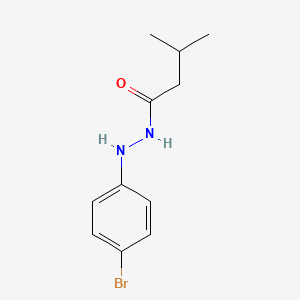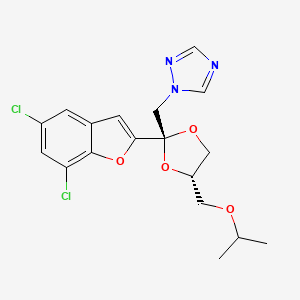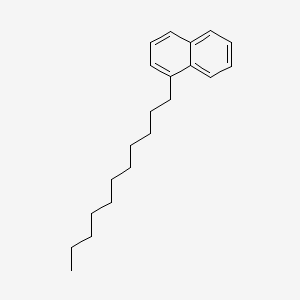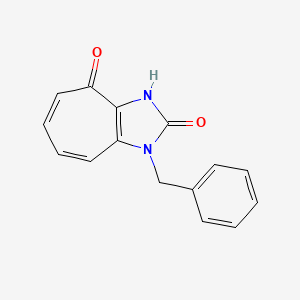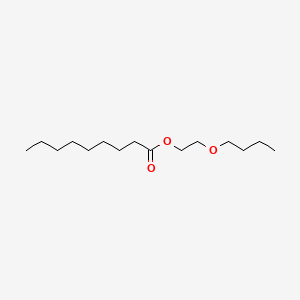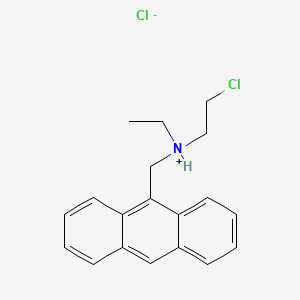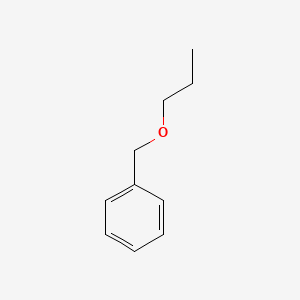
(Propoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propoxymethyl)benzene, also known as propylbenzyl ether, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and as a solvent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Propoxymethyl)benzene can be synthesized through the condensation reaction of propanol and benzaldehyde in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency . The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propoxy group.
Wissenschaftliche Forschungsanwendungen
(Propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (propoxymethyl)benzene involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites . The specific pathways and targets depend on the context of its use and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propoxybenzene: Similar in structure but with different physical and chemical properties.
Phenyl propyl ether: Another ether compound with a similar molecular structure.
Uniqueness
(Propoxymethyl)benzene is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its reactivity in various chemical reactions make it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
937-61-1 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
propoxymethylbenzene |
InChI |
InChI=1S/C10H14O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
RPTKMZRQBREOMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
